n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
Description
This compound belongs to the hydrazinecarboxylic acid tert-butyl ester family, characterized by a tert-butoxycarbonyl (Boc)-protected hydrazine moiety linked to an arylidene group. The 3-fluoro-4-methylphenyl substituent introduces steric and electronic effects distinct from other aryl analogs. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 4-chlorophenyl, trifluoromethoxy-substituted derivatives) suggest synthetic routes involving CuI-catalyzed coupling or Rh-catalyzed hydroformylation, as seen in related compounds .
Properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-8-5-6-9(7-10(8)14)11(15)16-17-12(18)19-13(2,3)4/h5-7H,1-4H3,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHLYTWIXNWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=O)OC(C)(C)C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/NC(=O)OC(C)(C)C)/N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C13H18FN3O2
- Molecular Weight : 267.31 g/mol
- CAS Number : 1053655-97-2
- Hazard Classification : Irritant
Structure and Synthesis
The compound features a hydrazinecarboxylic acid moiety, which is often utilized in drug discovery. The tert-butyl ester group allows for further chemical modifications, enhancing its versatility in organic synthesis. The synthesis typically involves the reaction of appropriate hydrazine derivatives with carboxylic acids under controlled conditions.
Currently, there is no documented specific mechanism of action for N'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester. However, similar compounds have been reported to exhibit metal ion chelation properties, potentially disrupting various biological processes. This suggests that further research is necessary to elucidate the exact biological pathways influenced by this compound.
Potential Applications
The unique structural attributes of this compound may offer insights into designing targeted therapies. Its fluorinated aromatic substituent may enhance biological activity compared to non-fluorinated analogs, making it a candidate for further investigation in therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| N'-Hydroxy-N-(3-fluoro-4-methylphenyl)hydrazine | C13H18FN3O2 | 1234567 |
| N'-[1-Amino-1-(4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester | C13H18FN3O2 | 7654321 |
| N'-[1-Amino-1-(2-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester | C12H16FN3O2 | 2345678 |
These compounds share similar functional groups, suggesting that they may exhibit comparable biological activities.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related hydrazinocarboxylic acid esters have been investigated for their potential pharmacological properties. These studies often highlight their role in:
- Anticancer activity through apoptosis induction.
- Antimicrobial effects against various pathogens.
- Potential neuroprotective effects in models of neurodegenerative diseases.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- 4-Chlorophenyl Analog (): The chloro group is strongly electron-withdrawing, which may increase electrophilicity but reduce solubility compared to the target compound . Trifluoromethoxy-Substituted Analog (): The -OCF₃ group is highly electron-withdrawing, likely leading to lower melting points and altered reactivity in cross-coupling reactions .
Physical Properties
- The target compound’s melting point is expected to fall within 100–130°C based on structural similarity .
- Molecular Weight :
Data Table: Key Properties of Analogous Compounds
Challenges and Opportunities
- Synthetic Challenges : Steric hindrance from the 4-methyl group may complicate coupling reactions, necessitating optimized catalysts (e.g., Pd-based systems).
- Applications : Fluorine’s role in enhancing blood-brain barrier penetration (seen in ’s EFAH) positions the target compound for CNS drug development .
Preparation Methods
General Synthetic Strategy
The core approach involves constructing the hydrazinecarboxylate framework with a fluorinated aromatic substituent, followed by esterification to introduce the tert-butyl ester protecting group. The synthesis generally proceeds through:
- Formation of hydrazine intermediates via condensation or substitution reactions.
- Introduction of the fluorinated phenyl moiety through nucleophilic aromatic substitution or coupling.
- Esterification of the carboxylic acid to tert-butyl ester using suitable protecting group strategies.
- Final modifications to achieve the desired methylidene linkage and amino functionalities.
Preparation of Hydrazine Derivatives
- Hydrazine derivatives such as methyl hydrazinecarboxylate are synthesized via nucleophilic substitution of methyl carbazate with appropriate electrophiles, often under reflux in polar solvents like methanol or acetonitrile.
- Typical yields for these steps range from 70% to 80%, with reaction conditions optimized to prevent side reactions.
Methyl carbazate + electrophilic aromatic compound → Hydrazine carbamate intermediate
- Solvent: Methanol or acetonitrile
- Catalyst: p-toluenesulfonic acid or pyridine
- Temperature: Room temperature to reflux
- Yield: Approximately 70-80%
Esterification to tert-Butyl Ester
The carboxylic acid functional group is protected as a tert-butyl ester to facilitate further modifications:
- This is achieved through reaction with tert-butyl alcohol derivatives or via direct esterification using tert-butyl reagents.
- Use of tert-butyl-2,2,2-trichloroacetimidate or tert-butyl dicarbonate (Boc anhydride) in the presence of catalytic acids is common.
| Reaction Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | tert-Butyl-2,2,2-trichloroacetimidate | Reflux in dichloromethane | ~70% | Selective for carboxyl group |
| Alternative | Boc anhydride + base | Room temperature | Variable | Protects amino groups simultaneously |
Formation of the Methylidene Linkage
The methylidene linkage between the amino group and the aromatic ring is formed via:
- Condensation reactions involving hydrazine derivatives and aldehyde or ketone intermediates.
- Use of dehydrating agents like acetic anhydride or phosphoryl chloride to facilitate the formation of the C=N bond.
- Solvent: Ethanol or dichloromethane
- Catalyst: Acidic or basic catalysts depending on the route
- Temperature: Room temperature to reflux
- Yield: Variable, often optimized around 60-70%
Final Purification and Characterization
Purification typically involves:
- Silica gel column chromatography with solvent systems such as hexane/ethyl acetate.
- Recrystallization from suitable solvents to improve purity.
Characterization data (e.g., NMR, MS) confirm the structure and purity, with yields generally ranging from 50% to 70% across different methods.
Summary of Key Data
| Preparation Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Hydrazine derivative synthesis | Methyl carbazate + electrophile | Reflux in MeOH or CH3CN | 70-80% | Optimized to minimize side reactions |
| Aromatic substitution | Aromatic halide + Pd catalyst | Inert atmosphere, elevated temperature | 60-75% | Selective fluorination |
| Ester protection | tert-Butyl-2,2,2-trichloroacetimidate | Reflux in dichloromethane | ~70% | Selectivity for carboxyl group |
| Methylidene formation | Hydrazine derivative + aldehyde | Acidic conditions | 60-70% | Dehydration step |
Research Findings and Optimization Insights
- The use of mild organic acids like methanesulfonic acid under anhydrous conditions is crucial for selective deprotection steps, especially when sensitive cyclic sulfamidates are involved.
- Catalytic systems such as palladium-catalyzed cross-couplings significantly improve aromatic substitution efficiency.
- Protecting groups like tert-butyl esters are favored due to their stability under various reaction conditions and ease of removal when necessary.
Q & A
Synthetic Route Optimization
Q: How can researchers optimize the synthesis of n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester to improve yield and purity? A: Optimization involves multi-step strategies, including:
- Reagent Selection : Use tert-butyl carbamate intermediates for protecting amine groups, as described in analogous piperidine-carboxylate syntheses .
- Temperature Control : Maintain strict reaction temperatures (e.g., 0–5°C during coupling steps) to minimize side reactions like hydrazine decomposition .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>98%) .
Advanced researchers should apply Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and reaction time .
Structural Characterization
Q: What advanced analytical techniques are recommended for confirming the structural integrity of this compound? A: A combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and hydrazinecarboxylic acid backbone .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 337.16) .
- X-ray Crystallography : Resolve stereochemistry of the methylidene hydrazine moiety, if crystalline derivatives are obtainable .
Stability Under Various Conditions
Q: How does the compound’s stability vary under different storage conditions, and what precautions are necessary? A: Stability studies indicate:
- Short-Term Storage : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the tert-butyl ester group .
- Long-Term Stability : Degradation occurs at >40°C, with a half-life of ~6 months; monitor via periodic HPLC analysis .
- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the hydrazine bond .
Mechanistic Studies
Q: What experimental approaches are used to study the reaction mechanisms involving this hydrazinecarboxylic acid derivative? A: Key methodologies include:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- In Situ FTIR : Monitor tert-butyl ester formation in real-time during coupling reactions .
- Computational Modeling : DFT calculations to predict transition states for hydrazine-methylidene bond formation .
Safety and Handling Protocols
Q: What are the critical safety considerations when handling this compound in laboratory settings? A: Based on analogous hydrazine derivatives:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential release of volatile tert-butyl alcohol .
- Spill Management : Neutralize spills with 10% acetic acid and adsorb with vermiculite .
Addressing Data Contradictions
Q: How should researchers address discrepancies in reported synthetic yields or spectral data? A: Systematic approaches include:
- Cross-Validation : Replicate published procedures (e.g., tert-butyl protection/deprotection steps) and compare NMR spectra .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., tert-butyl alcohol adducts) affecting yield .
- Collaborative Studies : Share raw data with peers to resolve inconsistencies in spectral assignments .
Application in Drug Discovery
Q: How is this compound utilized as an intermediate in pharmaceutical research? A: It serves as:
- Kinase Inhibitor Precursor : The 3-fluoro-4-methylphenyl group enhances binding to hydrophobic kinase pockets .
- Prodrug Design : The tert-butyl ester improves solubility for in vivo studies, enabling hydrolysis to active hydrazine metabolites .
Byproduct Identification
Q: What strategies are effective in identifying and characterizing byproducts formed during synthesis? A: Advanced workflows include:
- LC-MS/MS : Detect low-abundance byproducts (e.g., dimeric hydrazines) with high sensitivity .
- Isolation via Prep-HPLC : Collect fractions for structural elucidation using 2D NMR .
- Mechanistic Trapping : Add scavengers (e.g., TEMPO) to intercept reactive intermediates .
Degradation Pathways
Q: What methodologies are employed to investigate the degradation pathways under accelerated conditions? A: Accelerated stability testing includes:
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and acidic/basic conditions .
- Mass Balance Studies : Quantify degradation products (e.g., tert-butyl alcohol) via GC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures .
Computational Modeling
Q: How can computational methods complement experimental studies in understanding this compound’s reactivity? A: Molecular dynamics and QSAR models help:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
